![molecular formula C22H20N4O4 B2491078 N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941980-89-8](/img/structure/B2491078.png)
N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives and their complexes with metals demonstrates intricate chemical processes that include the formation of coordination compounds through hydrogen bonding and other interactions. These processes highlight the complexity and versatility of pyrazole-acetamide derivatives in forming diverse molecular structures (K. Chkirate et al., 2019).
Molecular Structure Analysis
Crystallographic studies reveal the importance of hydrogen bonding in defining the solid-state structures of these compounds. For instance, various conformations and packing arrangements in acetamides are determined by hydrogen bonding interactions, leading to the formation of supramolecular architectures (B. Narayana et al., 2016).
Chemical Reactions and Properties
Research on related compounds indicates the ability of pyrazole-acetamide derivatives to participate in diverse chemical reactions. These reactions often result in compounds with significant antioxidant activities, as seen in coordination complexes of pyrazole-acetamide derivatives (K. Chkirate et al., 2019).
Physical Properties Analysis
X-ray diffraction data and spectroscopic analyses are crucial for understanding the physical properties of these compounds. They allow for the determination of molecular conformation, packing, and interactions at the atomic level, providing insights into the stability and behavior of these molecules under various conditions (Jilu Lukose et al., 2015).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
The study on pyrazole-acetamide derivatives, including compounds structurally related to N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, focuses on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were investigated for their antioxidant activity in vitro, demonstrating significant antioxidant properties. The research highlights the impact of hydrogen bonding on the self-assembly process of these complexes, contributing to their structural diversity and potential biological activities (Chkirate et al., 2019).
Antimicrobial Activities
Another study explores the synthesis of novel thiazole derivatives that incorporate a pyrazole moiety, closely related to the chemical structure of interest. These compounds were evaluated for their antimicrobial properties against various bacterial and fungal strains. The research found that certain derivatives exhibited significant anti-bacterial and anti-fungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Pharmacological Evaluation
Further research into heterocyclic derivatives, including pyrazole-based compounds, assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive pharmacological evaluation revealed that certain compounds within this class could bind to various targets, displaying moderate inhibitory effects across multiple assays. The study underscores the therapeutic potential of these compounds in addressing a range of health conditions (Faheem, 2018).
Anticancer Activity
Investigations into 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives aimed at discovering new anticancer agents revealed that certain compounds showed cancer cell growth inhibition against a variety of cancer cell lines. This suggests the potential of such compounds in developing targeted cancer therapies (Al-Sanea et al., 2020).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-7-3-15(4-8-17)19-13-20-22(28)25(11-12-26(20)24-19)14-21(27)23-16-5-9-18(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPPWXFHSHWMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

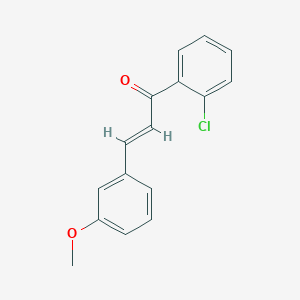
![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
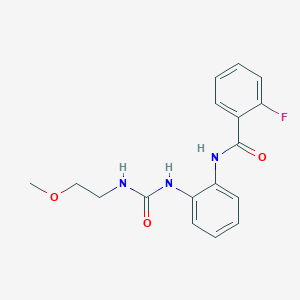
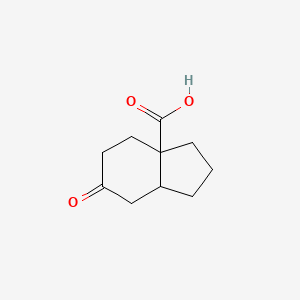
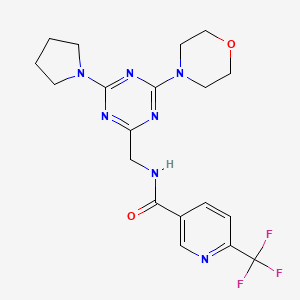
![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)
![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)
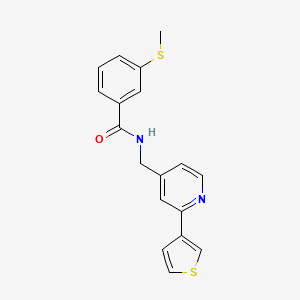
![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)
![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)
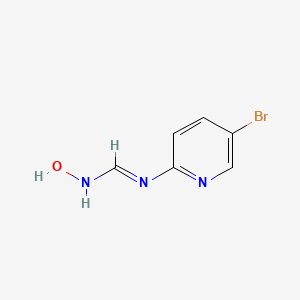
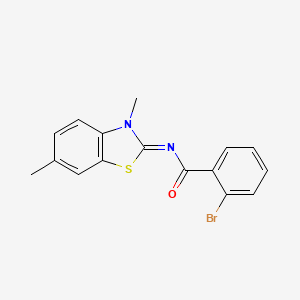
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)